Niguldipine hydrochloride
CAS No.: 113145-69-0
Cat. No.: VC0004318
Molecular Formula: C36H40ClN3O6
Molecular Weight: 646.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 113145-69-0 |
---|---|
Molecular Formula | C36H40ClN3O6 |
Molecular Weight | 646.2 g/mol |
IUPAC Name | 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
Standard InChI | InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1 |
Standard InChI Key | MHOSUIMBPQVOEU-WAQYZQTGSA-N |
Isomeric SMILES | CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Niguldipine hydrochloride features a 1,4-dihydropyridine (DHP) core substituted at the 4-position with a 3-nitrophenyl group and esterified at the 3- and 5-positions with methyl and 3-(4,4-diphenylpiperidin-1-yl)propyl groups, respectively . The stereochemistry of the DHP ring is critical; the (S)-enantiomer demonstrates superior binding affinity to α1-adrenoceptors compared to the (R)-form . X-ray crystallography and NMR studies confirm a boat conformation of the DHP ring, which facilitates membrane penetration and target engagement .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 646.2 g/mol | |
Solubility (Ethanol) | ~10 mg/mL | |
Solubility (DMSO) | ~30 mg/mL | |
Partition Coefficient (LogP) | 5.2 (predicted) | |
Melting Point | 248–250°C (decomposition) |
The compound’s poor aqueous solubility necessitates formulation with organic solvents like dimethyl sulfoxide (DMSO) for in vitro studies . Protonation of the piperidine nitrogen at physiological pH enhances water solubility marginally, enabling short-term stability in buffered solutions .
Pharmacological Mechanisms and Target Affinity
α1-Adrenoceptor Antagonism
Niguldipine hydrochloride potently inhibits α1A-adrenoceptors with a of 0.16 nM, surpassing prazosin in selectivity . This activity underpins its vasodilatory effects, as α1A receptors mediate vascular smooth muscle contraction. Computational docking reveals that the 3-nitrophenyl group forms a π-cation interaction with Lys185 in the receptor’s binding pocket, while the diphenylpiperidine moiety occupies a hydrophobic cleft .
Calcium Channel Modulation
The compound blocks L-type () and T-type () calcium channels, though with lower potency than nifedipine . Voltage-clamp experiments show use-dependent inhibition of Cav3.2 T-type channels, suggesting preferential binding to inactivated states . This dual-channel activity may explain its unique hemodynamic profile, combining arterial vasodilation with minimal reflex tachycardia.
Table 2: Pharmacological Profile
Target | Activity () | Functional Effect |
---|---|---|
α1A-Adrenoceptor | 0.16 nM | Vasodilation |
L-type Ca²⁺ channel | 0.4 µM | Reduced cardiac workload |
T-type Ca²⁺ channel | 0.9 µM | Vascular smooth muscle relaxation |
P-glycoprotein (MDR1) | 1.2 µM | Multidrug resistance reversal |
Pharmacokinetics and Metabolic Fate
Absorption and Distribution
Oral bioavailability in rats is approximately 35%, limited by first-pass metabolism . Plasma protein binding exceeds 95%, predominantly to albumin and α1-acid glycoprotein . The compound exhibits a volume of distribution () of 8.2 L/kg, indicating extensive tissue penetration, particularly into vascular smooth muscle and the liver .
Metabolism and Excretion
Hepatic cytochrome P450 3A4 (CYP3A4) mediates N-dealkylation of the piperidine moiety, producing inactive metabolites . A high-performance liquid chromatography (HPLC) method with UV detection (238 nm) quantified plasma concentrations down to 1.0 nM, revealing a terminal half-life () of 6.8 hours in rats . Less than 5% of the dose is excreted unchanged in urine .
Therapeutic Applications and Clinical Trials
Oncology: Multidrug Resistance (MDR) Reversal
At micromolar concentrations, niguldipine inhibits P-glycoprotein (P-gp), restoring sensitivity to doxorubicin and vinca alkaloids in MDR cancer cell lines . A phase I trial (n=37) established 2,500 mg/day as the maximal tolerable dose, achieving steady-state serum concentrations of 1.2–1.8 µM . Adverse effects included dizziness (19%), nausea (14%), and asymptomatic hypotension (11%) .
Synthetic Routes and Analytical Methods
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to condense tetrahydrothiophene-3-one-1,1-dioxide with substituted benzaldehydes and ammonium acetate, yielding tricyclic DHP analogs in 82–89% purity . Reaction times are reduced to 5 minutes versus 24 hours under conventional heating .
Quality Control
A validated HPLC method utilizes a C18 column (65:35 acetonitrile–phosphate buffer, pH 7.0) with niguldipine as an internal standard . Retention times of 8.2 minutes (DHP-014) and 11.5 minutes (niguldipine) enable precise quantification in biological matrices .
Recent Research and Future Directions
Tricyclic DHP Derivatives
Structural modifications, such as fusion with dimethylcyclohexane rings, enhance ATP-sensitive potassium (K_ATP) channel opening efficacy . Compound 7 (7,7-dimethyl-9-(2-chlorophenyl)-thienoquinolinone) relaxes rat mesenteric arteries (EC₅₀ = 3.1 µM) with 12-fold selectivity over urinary bladder tissue .
Computational Modeling
Docking studies implicate hydrogen bonding between the DHP ring’s unsubstituted nitrogen and Thr164 of SUR2B, a K_ATP channel subunit . QSAR models highlight the importance of ClogP (optimal range: 4.1–4.9) for blood–brain barrier penetration .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume